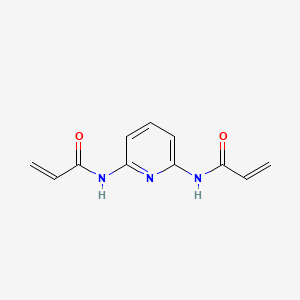

2,6-Bis(acrylamido)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Bis(acrylamido)pyridine is an organic compound with the molecular formula C11H11N3O2. It is a derivative of pyridine, featuring two acrylamide groups attached to the 2 and 6 positions of the pyridine ring. This compound is known for its ability to form strong hydrogen bonds, making it a valuable functional monomer in the synthesis of molecularly imprinted polymers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,6-Bis(acrylamido)pyridine can be synthesized through a multi-step process involving the reaction of 2,6-diaminopyridine with acryloyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct . The reaction conditions often involve maintaining a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Polymerization Reactions

BAAPy undergoes radical-initiated polymerization due to its acrylamide functional groups. The reaction mechanism involves free-radical chain-growth processes, typically initiated by azobisisobutyronitrile (AIBN) or thermal activation .

Key Features:

-

Mechanism : The acrylamide groups participate in vinyl polymerization, forming cross-linked or linear polymers depending on reaction conditions.

-

Kinetics : Polymerization rates increase with temperature (60–80°C) and initiator concentration. Higher monomer concentrations yield denser networks.

-

Applications : Resulting polymers exhibit tunable mechanical properties, making them suitable for hydrogels, drug delivery systems, and molecularly imprinted polymers (MIPs) .

Table 1: Polymerization Conditions and Outcomes

| Initiator | Temperature (°C) | Monomer Concentration (M) | Polymer Type | Application |

|---|---|---|---|---|

| AIBN | 70 | 0.5 | Cross-linked | MIPs |

| Thermal | 80 | 1.0 | Linear | Hydrogels |

Molecular Imprinting and Host-Guest Chemistry

BAAPy serves as a functional monomer in MIPs due to its ability to form hydrogen-bonded complexes with templates like 2,3,5-tri-O-acetyluridine (TAU) .

Reaction Insights:

-

Hydrogen Bonding : BAAPy’s acrylamide groups engage in donor-acceptor-donor (DAD) interactions with TAU’s acceptor-donor-acceptor (ADA) sites, creating a complementary binding cavity .

-

Selectivity : MIPs exhibit high affinity for TAU (binding constant K=1.7×104M−1) over analogs like uridine, attributed to interactions with acetyl groups .

-

Optimized Conditions : A 1:2.5 TAU:BAAPy molar ratio in acetonitrile maximizes template incorporation and rebinding efficiency .

Table 2: Binding Performance of BAAPy-Based MIPs

| Template | Binding Capacity (μmol/g) | Selectivity (vs. Uridine) | Affinity Constant (M−1) |

|---|---|---|---|

| TAU | 3.69 | 8:1 | 1.7×104 |

| TAC* | 1.12 | 3:1 | 4.2×103 |

| *TAC = 2,3,5-tri-O-acetyl cytidine |

Supramolecular Interactions

BAAPy participates in hydrogen-bonded assemblies with complementary partners, such as dipyridin-2-ylamine and imides .

Notable Findings:

-

Association Constants : BAAPy forms 1:1 complexes with dipyridin-2-ylamine (K=320M−1) via triple hydrogen bonds .

-

Steric Effects : Bulky substituents on BAAPy reduce binding efficiency due to electronic repulsion with carbonyl groups .

-

Conformational Flexibility : The pyridine ring and acrylamide groups adapt to optimize hydrogen-bonding geometry .

Table 3: Hydrogen-Bonding Partners and Association Constants

| Partner | Binding Motif | K(M−1) | Conditions |

|---|---|---|---|

| Dipyridin-2-ylamine | DAD/ADA | 320 | CDCl₃, 25°C |

| Maleimide | DAD/ADA | 150 | DMSO-d₆, 25°C |

| Succinimide | DAD/ADA | 210 | DMSO-d₆, 25°C |

Functionalization and Derivatives

BAAPy’s acrylamide groups enable post-polymerization modifications:

-

Cross-Linking : Reacts with bifunctional amines (e.g., ethylenediamine) to form hydrogels.

-

Covalent Attachment : Couples with thiols via Michael addition under basic conditions .

Key Research Advancements

Applications De Recherche Scientifique

Scientific Research Applications

- Molecular Imprinting: BAAPy is used as a functional monomer for the imprinting of 2,3,5-tri-O-acetyluridine (TAU) . Molecular modeling, NMR studies, and selectivity assays indicate that BAAPy interacts with the acetyl groups of TAU, aside from donor-acceptor hydrogen bond interactions .

- Hydrogen Bonding: BAAPy can form intermolecular hydrogen bonds and cause conformational changes to adapt geometry for efficient hydrogen bonding .

- G-Quadruplex Stabilization: Pyridine-2,6-dicarboxamide derivatives, including those with bis-(iso)quinolinyl moieties, are tested for their ability to stabilize G4-DNA sequences found in human genome regions . These molecules have potential applications as drugs and sensors of quadruplex structures . The use of pyridine as a central module forces the ligand to adopt a V-shape conformation, which maximizes interaction with the target G4 .

Case Studies

- Imprinting Efficiency of an Imide: A study assessed the imprinting efficiency of TAU with BAAPy as a functional monomer, finding that a stoichiometric ratio of 1:1 was not maintained in precipitation polymerization . An optimal TAU:BAAPy ratio of 1:2.5 in acetonitrile afforded a higher affinity constant and binding capacity than its bulk counterpart .

- G-Quadruplex Ligand Applications: Derivatives of N-methylbisquinolinium-pyridine-2,6-dicarboxamide (2a) have been employed as alkylating and cross-linking agents of G4-DNA, in optical probes for G4-sensing, and as anion fluorescence sensors .

Data Table

Mécanisme D'action

The mechanism by which 2,6-Bis(acrylamido)pyridine exerts its effects is primarily through the formation of strong hydrogen bonds. The compound’s donor-acceptor-donor hydrogen bond array allows it to interact specifically with target molecules, forming stable complexes . This property is exploited in the design of molecularly imprinted polymers, where the compound acts as a template to create binding sites that mimic the target molecule’s shape and functional groups .

Comparaison Avec Des Composés Similaires

2,6-Bis(alkylcarbonylamino)pyridines: These compounds also form strong hydrogen bonds and are used in similar applications.

2,2’-Dipyridylamine: Another compound that forms hydrogen bonds but differs in its binding motifs.

Uniqueness: 2,6-Bis(acrylamido)pyridine is unique due to its specific hydrogen bond array, which allows for the formation of highly selective molecularly imprinted polymers. This specificity makes it particularly valuable in applications requiring precise molecular recognition .

Propriétés

IUPAC Name |

N-[6-(prop-2-enoylamino)pyridin-2-yl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-3-10(15)13-8-6-5-7-9(12-8)14-11(16)4-2/h3-7H,1-2H2,(H2,12,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFKVBQGIGQYCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=NC(=CC=C1)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.